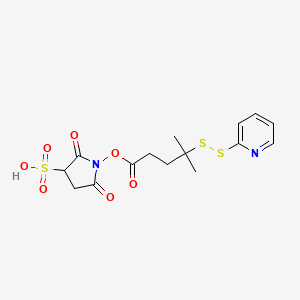

SPDMV-sulfo

Descripción general

Descripción

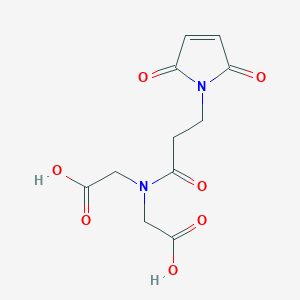

SPDMV-sulfo is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a newly discovered fluorescence labeling agent in the field of biology and chemistry.

Molecular Structure Analysis

The molecular formula of this compound is C15H18N2O7S3 . The molecular weight is 434.51 . The exact molecular structure is not provided in the available sources.Chemical Reactions Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs), where it is attached to an ADC cytotoxin through an ADC linker . The exact chemical reactions involved in this process are not detailed in the available sources.Physical And Chemical Properties Analysis

The molecular formula of this compound is C15H18N2O7S3 . The molecular weight is 434.51 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the available sources.Aplicaciones Científicas De Investigación

Environmental Remediation and Analysis

Degradation of Sulfonamides in Aquatic Environments

A study investigated the degradation process and mechanism of sulfonamides by electron-beam irradiation, highlighting the potential for efficient removal and mineralization of these pollutants in aquatic environments (Zhu et al., 2021).

Analysis of Sulfonamides in Environmental Water Samples

An analytical method based on automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry was developed for the simultaneous determination of 19 sulfonamides in various water matrices, showing the widespread presence of these compounds (García-Galán et al., 2010).

Bioanalysis and Drug Development

Selective Peptide Capture for Bioanalysis

A novel, selective peptide capture method using the heterobifunctional cross-linker Sulfo-LC-SPDP on functionalized magnetic beads demonstrated proof of concept for isolating peptides from contaminating species or sample matrix, which could enhance detection and analysis in bioanalytical applications (Weston et al., 2013).

Sulfonamide Inhibitors in Drug Development

A review on sulfonamide inhibitors highlighted their significance as a class of synthetic bacteriostatic antibiotics and their applications in various therapeutic areas including bacterial infections, cancer, glaucoma, and Alzheimer’s disease, among others (Gulcin & Taslimi, 2018).

Material Science and Technology

Electrospun Polystyrene for Fuel Cells

Research on sulfonated electrospun polystyrene as cation exchange membranes for fuel cells highlighted the potential of using sulfonated materials for energy applications, showing improved ion-exchange capacity and proton conductivity (Jalal et al., 2020).

Electron Transport Materials for OLEDs

A study introduced a series of new electron transport materials with a diphenylsulfone core for use in phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating their high triplet energy and potential for enhancing device efficiency (Jeon et al., 2014).

Mecanismo De Acción

Target of Action

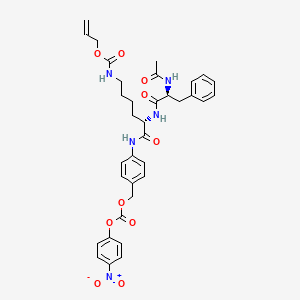

SPDMV-sulfo is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules designed for targeted therapy, which are comprised of an antibody attached to a cytotoxic drug through a linker . The antibody in an ADC specifically targets cancer cells, delivering the cytotoxic drug directly to these cells .

Mode of Action

The mode of action of this compound involves its role as a cleavable linker in ADCs . The linker holds the cytotoxic drug and the antibody together. Once the ADC reaches the target cell, the linker is cleaved, releasing the cytotoxic drug to exert its effect .

Biochemical Pathways

This drug then interferes with cell division, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound as a part of ADCs involves the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The ADC is typically administered intravenously, allowing for immediate absorption into the bloodstream. It is then distributed throughout the body, where it binds to target cells. The linker is metabolized (cleaved), releasing the cytotoxic drug. Finally, the drug and other metabolites are excreted from the body

Result of Action

The result of the action of this compound, as a part of an ADC, is the targeted destruction of cancer cells. The ADC selectively binds to cancer cells, and the cleavage of the linker releases the cytotoxic drug. This drug then induces cell death in the target cells .

Action Environment

The action of this compound, as a part of an ADC, can be influenced by various environmental factors. These may include the presence of the target antigen on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue

Propiedades

IUPAC Name |

1-[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O7S3/c1-15(2,26-25-11-5-3-4-8-16-11)7-6-13(19)24-17-12(18)9-10(14(17)20)27(21,22)23/h3-5,8,10H,6-7,9H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYGNECNMJPGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125732 | |

| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2101206-86-2 | |

| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

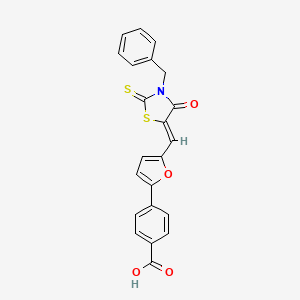

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)

![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)